molecular formula C6H7N3O2 B13985364 3-Hydrazineylpicolinic acid

3-Hydrazineylpicolinic acid

Cat. No.: B13985364
M. Wt: 153.14 g/mol
InChI Key: RQVSJSMHJXMBQD-UHFFFAOYSA-N
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Description

3-Hydrazineylpicolinic acid is a derivative of picolinic acid, characterized by the presence of a hydrazine group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazineylpicolinic acid typically involves the reaction of picolinic acid with hydrazine. One common method is the condensation reaction between picolinic acid and hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazineylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Hydrazineylpicolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Hydrazineylpicolinic acid involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

    Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.

Uniqueness

3-Hydrazineylpicolinic acid is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

3-hydrazinylpyridine-2-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c7-9-4-2-1-3-8-5(4)6(10)11/h1-3,9H,7H2,(H,10,11)

InChI Key

RQVSJSMHJXMBQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)NN

Origin of Product

United States

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